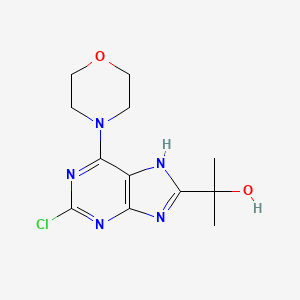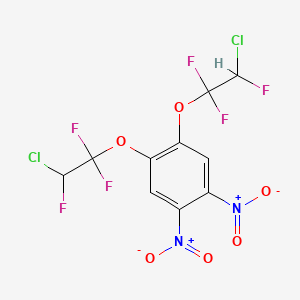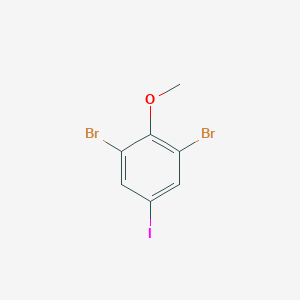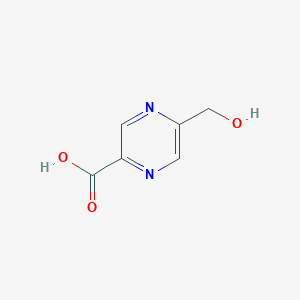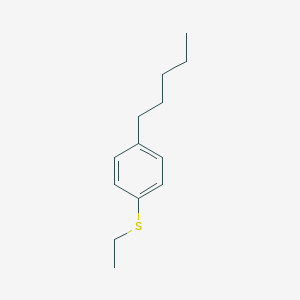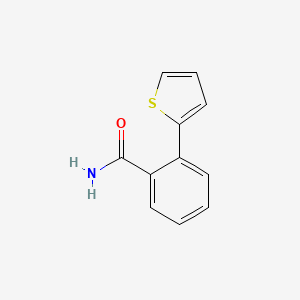
3-Chloro-1-methyl-azetidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-1-methyl-azetidine hydrochloride is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural and chemical properties This compound is part of the azetidine family, which is characterized by a four-membered nitrogen-containing ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-methyl-azetidine hydrochloride typically involves the reaction of 3-chloro-1-methyl-azetidine with hydrochloric acid. One common method includes the transmetalation of a lithiated anion with zinc chloride at low temperatures, followed by the reaction with hydrochloric acid to yield the desired hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Chloro-1-methyl-azetidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Ring-Opening Reactions: Due to the ring strain in the azetidine ring, it can undergo ring-opening reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions typically occur under mild to moderate temperatures.
Ring-Opening Reactions: Acidic or basic catalysts are often used to facilitate the ring-opening process. Conditions may vary depending on the desired product.
Major Products Formed
Substitution Reactions: Products include various substituted azetidines depending on the nucleophile used.
Ring-Opening Reactions: Products can range from linear amines to more complex structures, depending on the reaction conditions and reagents used.
科学的研究の応用
3-Chloro-1-methyl-azetidine hydrochloride has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
作用機序
The mechanism of action of 3-Chloro-1-methyl-azetidine hydrochloride involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily driven by the ring strain in the azetidine ring, which makes it highly reactive under certain conditions. This reactivity allows it to interact with and modify biological molecules, potentially leading to its bioactive properties .
類似化合物との比較
Similar Compounds
- 3-Chloro-1-ethyl-azetidine hydrochloride
- 3-Chloro-1-methyl-aziridine hydrochloride
- 3-Chloro-1-methyl-pyrrolidine hydrochloride
Uniqueness
3-Chloro-1-methyl-azetidine hydrochloride is unique due to its specific substitution pattern and the presence of the azetidine ring.
特性
IUPAC Name |
3-chloro-1-methylazetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClN.ClH/c1-6-2-4(5)3-6;/h4H,2-3H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCWHJXTFWTLDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C1)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

